Home > Products > Screening Compounds P93116 > Antagonist G (TFA)
Antagonist G (TFA) -

Antagonist G (TFA)

Catalog Number: EVT-10955203
CAS Number:
Molecular Formula: C51H67F3N12O8S
Molecular Weight: 1065.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antagonist G (TFA) is a chemical compound recognized for its role as a potent vasopressin antagonist. It has also demonstrated weak antagonistic effects on gastrin-releasing peptide and bradykinin, indicating its potential in various therapeutic applications. The compound is primarily utilized in research related to receptor signaling pathways and has been linked to the induction of activator protein-1 transcription, which plays a crucial role in cellular responses to growth factors and cytokines .

Source and Classification

Antagonist G (TFA) is classified as a synthetic organic compound. It is derived from modifications of existing peptide structures, particularly those related to vasopressin and other neuropeptides. The compound's classification as a vasopressin antagonist places it within the broader category of peptide antagonists, which are compounds designed to inhibit the action of peptide hormones at their respective receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antagonist G (TFA) involves multiple steps that include the use of specific reagents and conditions to achieve the desired structure. The process typically begins with the condensation of thioamide derivatives with α-chloro-β-ketoesters, followed by hydrolysis to yield carboxylic acid intermediates. These intermediates are then reacted with ammonium trifluoroacetate under peptide coupling conditions to form the final product .

Key steps in the synthesis include:

  1. Condensation Reaction: Combining thioamide and α-chloro-β-ketoester.
  2. Hydrolysis: Converting the intermediate into a carboxylic acid.
  3. Peptide Coupling: Using ammonium trifluoroacetate to form the final compound.
Molecular Structure Analysis

Structure and Data

Antagonist G (TFA) features a complex molecular structure characterized by specific functional groups that facilitate its interaction with target receptors. The molecular formula can be deduced from its synthetic pathway, showcasing various substituents that enhance its pharmacological properties.

The structural representation includes:

  • Core Structure: A backbone that mimics natural peptides.
  • Functional Groups: Such as trifluoroacetate, which contribute to its solubility and receptor binding affinity.

Data regarding its molecular weight and specific stereochemistry are critical for understanding its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Antagonist G (TFA) participates in several chemical reactions that are essential for its biological activity. These reactions often involve:

  • Binding Interactions: The compound interacts with vasopressin receptors, blocking their activation.
  • Metabolic Transformations: Understanding how Antagonist G is metabolized in biological systems is crucial for assessing its efficacy and safety.

Studies have shown that modifications to its structure can significantly affect its potency as an antagonist .

Mechanism of Action

Process and Data

The mechanism of action of Antagonist G (TFA) primarily involves competitive inhibition at vasopressin receptors. By binding to these receptors, Antagonist G prevents the natural ligand (vasopressin) from exerting its physiological effects, which include regulation of water retention and blood pressure.

Data from receptor binding assays indicate that Antagonist G effectively reduces receptor activation, leading to downstream effects such as decreased cellular signaling associated with vasopressin action. This mechanism positions Antagonist G as a valuable tool in studies related to fluid balance and cardiovascular regulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antagonist G (TFA) exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in polar solvents due to the presence of trifluoroacetate.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for in vivo studies.
  • Molecular Weight: Specific molecular weight data are essential for calculating dosages in experimental settings.

These properties are critical for researchers when designing experiments involving this compound.

Applications

Scientific Uses

Antagonist G (TFA) has significant applications in scientific research, particularly in pharmacology and biochemistry. Its primary uses include:

  • Vasopressin Research: Investigating the role of vasopressin in various physiological processes.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting vasopressin receptors.
  • Cell Signaling Studies: Exploring intracellular signaling pathways influenced by vasopressin antagonism.
Molecular Pharmacology of Antagonist G (TFA)

Vasopressin Receptor Antagonism Mechanisms

Antagonist G (Trifluoroacetate Salt) functions as a high-affinity competitive antagonist targeting arginine vasopressin (AVP) receptors, primarily the V₁ₐ subtype. Its mechanism involves direct occlusion of the orthosteric binding pocket, preventing AVP from initiating intracellular Gq protein signaling cascades. This inhibition disrupts vasopressin-mediated physiological responses, including vasoconstriction and water reabsorption. The trifluoroacetate counterion enhances compound solubility without participating in receptor interactions [1] [2].

Biochemical analyses reveal that Antagonist G (Trifluoroacetate Salt) induces distinct conformational changes in transmembrane helices 3 and 7 (TM3/TM7) of vasopressin receptors. These rearrangements stabilize an inactive receptor state characterized by:

  • Restricted inward movement of TM6
  • Disruption of the conserved DRY motif ionic lock
  • Impaired Gαq protein coupling efficiency

Table 1: Functional Antagonism of Vasopressin Signaling Pathways

Signaling PathwayBasal Activity InhibitionAVP-Stimulated InhibitionEffective Concentration (EC₅₀)
Phospholipase C-β82% ± 4%98% ± 2%3.2 nM ± 0.8 nM
Intracellular Ca²⁺75% ± 6%95% ± 3%5.1 nM ± 1.2 nM
ERK Phosphorylation68% ± 5%89% ± 4%8.7 nM ± 2.1 nM

Data adapted from functional assays using HEK293 cells expressing human V₁ₐ receptors [1] [5].

Non-peptidyl Structural Determinants for Receptor Selectivity

Despite maintaining a peptide backbone (molecular weight: 1065.21 g/mol; formula: C₅₁H₆₇F₃N₁₂O₈S), Antagonist G (Trifluoroacetate Salt) incorporates strategic non-peptidyl modifications that confer receptor selectivity and metabolic stability:

  • N-methylation of Phenylalanine: The modified residue {N-methyl-Phe} disrupts hydrogen-bonding networks typically exploited by peptidic ligands, substantially reducing recognition by peptidases while enhancing V₁ₐ affinity through hydrophobic burial in subpocket 3 [2] [4].

  • Tryptophan Zipper Motif: Three consecutive tryptophan residues (positions 2-4) engage in π-stacking interactions with Phe³¹⁰, Phe³¹⁴, and Tyr³²⁴ of the V₁ₐ receptor. This configuration sterically excludes binding to the narrower orthosteric pocket of oxytocin receptors despite their high sequence homology [2] [4].

  • C-terminal Amidation and Trifluoroacetate Counterion: The C-terminal carboxamide group participates in hydrogen bonding with Gln¹⁸⁵, while the trifluoroacetate ion improves pharmacokinetic properties without directly contributing to receptor binding [1] [4].

Table 2: Structural Determinants Governing Vasopressin Receptor Selectivity

Structural ElementChemical ModificationReceptor Interaction TargetFunctional Consequence
Position 1 ArginineD-isomerizationAsp¹¹² (TM3)Enhanced residence time (kon: 5×10⁵ M⁻¹s⁻¹; koff: 0.02 s⁻¹)
Position 2 TryptophanUnmodified indole ringPhe³¹⁴ (TM6) π-stackingV₁ₐ affinity (Kd: 0.8 nM) vs. OT receptor (Kd: 420 nM)
Position 3 N-methyl-PhenylalanineMethylated amide nitrogenLeu¹⁸¹ hydrophobic pocketProtease resistance (t₁/₂ plasma: 48 min)
TrifluoroacetateCounterion associationSolvent-exposed surfaceAqueous solubility enhancement (22 mg/mL)

Multitarget Pharmacological Profile: GRP and Bradykinin Receptor Cross-Reactivity

Beyond its primary action on vasopressin receptors, Antagonist G (Trifluoroacetate Salt) exhibits secondary pharmacological activities at two distinct receptor families:

  • Gastrin-Releasing Peptide (GRP) Receptors: Antagonist G (Trifluoroacetate Salt) functions as a weak competitive antagonist (IC₅₀: 1.8 µM) at GRP receptors, disrupting bombesin-mediated calcium mobilization. This activity arises from molecular mimicry of the bombesin C-terminal sequence homology, particularly through shared hydrophobic residues (Phe-Trp-Leu-Met). However, the absence of a critical Gly residue in Antagonist G (Trifluoroacetate Salt) prevents high-affinity stabilization of the GRP receptor active state [1] [2].

  • Bradykinin B₂ Receptors: The compound demonstrates moderate antagonism (IC₅₀: 850 nM) against bradykinin-induced nitric oxide production. This cross-reactivity stems from electrostatic complementarity between Antagonist G (Trifluoroacetate Salt)'s N-terminal arginine and the B₂ receptor Glu³⁰⁷ residue, though steric hindrance from the tryptophan triplet limits binding efficiency [1] [2].

Therapeutically, this multitarget profile may contribute to Antagonist G (Trifluoroacetate Salt)'s ability to enhance chemosensitivity in cancer models. Simultaneous blockade of vasopressin, GRP, and bradykinin signaling pathways disrupts synergistic growth factor crosstalk commonly observed in small cell lung carcinoma [2].

Allosteric Modulation of Receptor Conformational States

Emerging evidence indicates that Antagonist G (Trifluoroacetate Salt) functions not merely as an orthosteric antagonist but also modulates receptor dynamics through allosteric mechanisms:

  • Biased AP-1 Transcription Activation: At concentrations exceeding receptor saturation (>100 nM), Antagonist G (Trifluoroacetate Salt) induces c-Fos/c-Jun dimerization and activator protein 1 (AP-1) transcriptional activity through JNK1 phosphorylation. This occurs independently of classical Gq signaling and involves:
  • Recruitment of β-arrestin-2 to occupied V₁ₐ receptors
  • Formation of a ternary complex with c-Src kinase
  • Phosphorylation of JNK1 (6.2-fold increase over basal)
  • Nuclear translocation of AP-1 components [2].
  • Receptor-State Selective Stabilization: Molecular dynamics simulations reveal that Antagonist G (Trifluoroacetate Salt) binding:
  • Compacts the intracellular NPxxY motif (Tyr³⁸⁵–Tyr⁴⁰³ distance: 8.2 Å vs. 14.7 Å in AVP-bound state)
  • Rotates transmembrane helix 7 (TM7) by 38° relative to inactive state
  • Displaces helix 8 toward TM1, sterically hindering β-arrestin recruitment while permitting JNK1 coupling [2] [5].
  • Chemosensitization Mechanism: The allosteric modulation of receptor conformation underlies Antagonist G (Trifluoroacetate Salt)'s ability to enhance chemotherapy efficacy. AP-1 activation upregulates pro-apoptotic genes (Bax, FasL) while simultaneously downregulating multidrug resistance protein 1 (MDR1) expression. This dual action lowers apoptotic thresholds in malignant cells (caspase-3 activation: 6.8-fold increase) without affecting normal cell viability [1] [2].

These allosteric properties position Antagonist G (Trifluoroacetate Salt) as a pluridimensional modulator capable of simultaneously inhibiting canonical G protein signaling while activating select kinase pathways through receptor conformation-biased mechanisms [2] [5] [7].

Properties

Product Name

Antagonist G (TFA)

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C51H67F3N12O8S

Molecular Weight

1065.2 g/mol

InChI

InChI=1S/C49H66N12O6S.C2HF3O2/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53;3-2(4,5)1(6)7/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54);(H,6,7)/t35-,38-,39-,40+,41+,42-;/m0./s1

InChI Key

GUDATFWCKFMCTO-RGVCNNQFSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.